

In-Depth Technical Guide: Synthesis and Structural Characterization of Ni(II)-Curcumin Complexes

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This technical guide provides a comprehensive overview of the synthesis and structural characterization of Nickel(II)-curcumin complexes. Curcumin, the active polyphenol in turmeric, has garnered significant interest for its therapeutic potential. Complexation with metal ions like Nickel(II) can enhance its stability, solubility, and biological activity, opening new avenues for drug development. This document details experimental protocols, presents quantitative data in a structured format, and utilizes visualizations to elucidate key processes and pathways.

Synthesis of Ni(II)-Curcumin Complexes

The synthesis of Ni(II)-curcumin complexes can be broadly categorized into two main approaches: the formation of binary complexes and the creation of mixed-ligand complexes. The choice of method influences the final structure, stability, and potential biological activity of the complex.

Synthesis of Binary Ni(II)-bis(curcumin) Complexes

This method involves the direct reaction of a Nickel(II) salt with curcumin, typically in a 1:2 molar ratio, to form a [Ni(cur)₂] type complex.

Experimental Protocol:



A general procedure for the synthesis of [Ni(cur)2] is as follows:

- Dissolution of Curcumin: Dissolve curcumin in a suitable organic solvent, such as ethanol or methanol.
- Addition of Base: Add a base, such as sodium hydroxide or triethylamine, to the curcumin solution to deprotonate the phenolic hydroxyl groups, facilitating chelation.
- Addition of Nickel(II) Salt: Slowly add a solution of a Nickel(II) salt (e.g., nickel(II) chloride hexahydrate, nickel(II) acetate tetrahydrate) in the same solvent to the curcumin solution with constant stirring.
- Reaction: Reflux the reaction mixture for several hours (typically 4-6 hours) to ensure complete complexation.[1]
- Isolation and Purification: Cool the reaction mixture to room temperature. The resulting solid precipitate is collected by filtration, washed with the solvent to remove any unreacted starting materials, and then dried in a desiccator.[1]

Synthesis of Mixed-Ligand Ni(II)-Curcumin Complexes

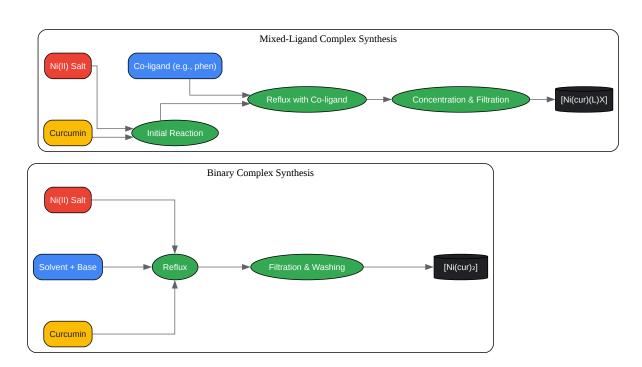
To modulate the properties of the complex, ancillary ligands can be introduced to form mixed-ligand complexes. Common co-ligands include nitrogen-donor heterocyclic bases like 1,10-phenanthroline (phen) and its derivatives.

Experimental Protocol for --INVALID-LINK--:

- Initial Complex Formation: Mix equimolar amounts of Ni(II) nitrate and curcumin in ethanol and heat the mixture at 60°C for 1 hour under a nitrogen atmosphere.[2]
- Addition of Co-ligand: After 1 hour, add an equimolar amount of 1,10-phenanthroline to the reaction mixture.[2]
- Reflux: Continue the reaction for an additional 2 hours under reflux.
- Isolation: Concentrate the resulting solution. The solid residue is then separated by filtration and washed multiple times with a water/ethanol mixture to remove unreacted starting materials.[2]



Synthesis Workflow Diagram:



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Caption: General workflows for the synthesis of binary and mixed-ligand Ni(II)-curcumin complexes.

Structural Characterization



A combination of spectroscopic and analytical techniques is employed to elucidate the structure and properties of the synthesized Ni(II)-curcumin complexes.

Spectroscopic Characterization

2.1.1. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the complex. Curcumin typically exhibits an intense absorption band in the visible region, which is often redshifted upon complexation with Ni(II).

Experimental Protocol:

- Sample Preparation: Prepare solutions of the Ni(II)-curcumin complex in a suitable solvent (e.g., DMSO, ethanol) at a known concentration (typically in the micromolar range).
- Instrument Setup: Use a double-beam UV-Vis spectrophotometer and record the spectra over a wavelength range of 200-800 nm. Use the pure solvent as a reference.
- Data Analysis: Identify the absorption maxima (λmax) and calculate the molar extinction coefficient (ε).

Table 1: UV-Visible Spectral Data for Selected Ni(II)-Curcumin Complexes

Complex	Solvent	λmax (nm)	Reference
INVALID-LINK	DMSO-Tris-HCl buffer (pH 7.2)	~440	[3]
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2.1.2. Fourier-Transform Infrared (FT-IR) Spectroscopy



FT-IR spectroscopy is crucial for identifying the coordination sites of the curcumin ligand to the Ni(II) ion. Changes in the vibrational frequencies of key functional groups, such as the C=O and C=C of the β-diketone moiety, indicate their involvement in chelation.

Experimental Protocol (KBr Pellet Method):

- Sample Preparation: Grind a small amount of the dried complex (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle to obtain a fine, homogeneous powder.
- Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (typically 8-10 tons) to form a transparent or translucent pellet.
- Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

Table 2: Key FT-IR Vibrational Frequencies (cm⁻¹) for Curcumin and its Ni(II) Complexes

Functional Group	Curcumin	[Ni(cur)(Schiff Base)]	Interpretation	Reference
ν(C=O)	~1628	Shifted to lower frequency	Involvement of carbonyl group in coordination	[4]
ν(C=N)	-	~1621	Formation of Schiff base and coordination of imine nitrogen	[4]
ν(Ni-O)	-	~518-522	Formation of Ni- O bond	
ν(Ni-N)	-	~432-454	Formation of Ni- N bond	_

2.1.3. Nuclear Magnetic Resonance (NMR) Spectroscopy



¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the structure of diamagnetic Ni(II)-curcumin complexes in solution. The disappearance or shift of the enolic proton signal of curcumin upon complexation is a key indicator of chelation.

Experimental Protocol:

- Sample Preparation: Dissolve the complex in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
- Data Acquisition: Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
- Data Analysis: Analyze the chemical shifts (δ) and coupling constants (J) to elucidate the structure.

Table 3: Selected ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Proton	Curcumin	[Zn(cur) (gly)]H ₂ O (as a reference)	Interpretation	Reference
Phenolic -OH	~9.6-10.0	6.05	Not involved in coordination in the Schiff base complex	[5]
Enolic -OH	~16.4	Absent/Shifted	Involvement of β- diketone in coordination	
Aromatic protons	6.7-7.6	6.73-7.56	Aromatic rings remain intact	[5]
-ОСНз	~3.8	~3.8	Methoxy groups are not involved in coordination	

2.1.4. Mass Spectrometry (MS)



Mass spectrometry is used to determine the molecular weight and confirm the stoichiometry of the synthesized complexes. Electrospray ionization (ESI) is a commonly used soft ionization technique for this purpose.

Experimental Protocol:

- Sample Preparation: Prepare a dilute solution of the complex in a suitable solvent (e.g., methanol, acetonitrile).
- Data Acquisition: Infuse the sample solution into the ESI source of a mass spectrometer and acquire the mass spectrum.
- Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) and compare the observed m/z value with the calculated molecular weight.

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide information about the thermal stability and decomposition pattern of the complexes.

Experimental Protocol:

- Sample Preparation: Place a small, accurately weighed amount of the complex in an alumina or platinum crucible.
- Instrument Setup: Heat the sample in a TGA/DSC instrument under a controlled atmosphere (e.g., nitrogen, air) at a constant heating rate (e.g., 10 °C/min).
- Data Analysis: Analyze the TGA curve for weight loss steps and the DSC curve for endothermic or exothermic events.

Table 4: Illustrative Thermal Decomposition Data



Complex	Decompositio n Step	Temperature Range (°C)	Weight Loss (%)	Assignment
[Ni(L)(asn) (H2O)2]Cl	1	24-186	12.58	Loss of coordinated water molecules
2	186-274	12.11	Loss of chloride	
3 onwards	>274	-	Decomposition of organic ligands	_

Note: Data for a representative Ni(II) complex with asparagine (asn) and another ligand (L) is shown for illustrative purposes.[6]

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the overall coordination geometry of the Ni(II) center.

Experimental Protocol:

- Crystal Growth: Grow single crystals of the complex, often by slow evaporation of a saturated solution in a suitable solvent or solvent mixture.
- Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
- Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using specialized software.

Table 5: Selected Crystallographic Data for a Ni(II) Complex



Parameter	INVALID-LINK
Crystal System	Monoclinic
Space Group	P21/n
a (Å)	11.4900(2)
b (Å)	17.6794(3)
c (Å)	14.1294(2)
β (°)	90.110(1)
V (ų)	2870.19(8)
Z	4
Coordination Geometry	Octahedral (NiN4O2)

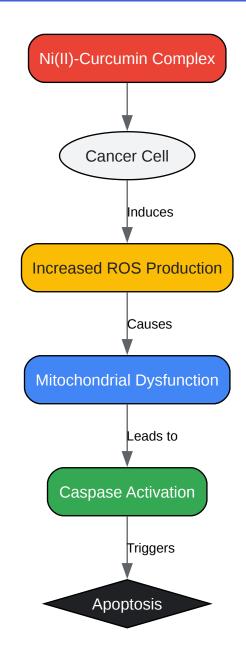
Note: Data for a related Ni(II) complex is provided as a representative example.[3]

Biological Activity and Mechanism of Action

Ni(II)-curcumin complexes have shown promising biological activities, particularly as anticancer agents. Their mechanism of action often involves the generation of reactive oxygen species (ROS) and the induction of apoptosis.

Signaling Pathway for ROS-Induced Apoptosis:





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